3-oxo-2H-pyrazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H4N2O3 |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
3-oxo-2H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-3H,(H,9,10) |
InChI Key |
HMSBWXWRYPICDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(=O)N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methylglyoxal-Based Cyclization
Methylglyoxal (1,2-diketone) serves as a key precursor for constructing the pyrazine ring. In a method analogous to CN106220574A, methylglyoxal reacts with ammonia and acrylic acid derivatives to form intermediates that undergo dehydrogenation. For example:
- Bromination of acrylic acid : Acrylic acid reacts with bromine in dichloromethane to yield 2,3-dibromopropanoic acid.
- Amination : The dibrominated intermediate reacts with ammonia in ethanol, forming a β-amino acid derivative.
- Cyclization with methylglyoxal : The β-amino acid reacts with methylglyoxal in ethanol under reflux, producing a dihydro-pyrazine intermediate.
- Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydro-pyrazine to 3-oxo-2H-pyrazine-2-carboxylic acid.
Key Conditions :
- Temperature: 30–50°C (cyclization), 80°C (oxidation).
- Catalysts: DDQ (stoichiometric oxidizer).
- Yield: ~70% (based on analogous pyrazine carboxylates).
Oxidation of 3-Hydroxymethylpyrazine-2-Carboxylates
Ruthenium-Catalyzed Oxidation
Adapted from CN112645890B, hydroxyl groups at position 3 are oxidized to ketones using RuCl₃ and NaIO₄:
- Substrate preparation : 3-Hydroxymethylpyrazine-2-carboxylic acid is synthesized via hydrazinolysis of pyrazine esters.
- Oxidation : The hydroxyl group is oxidized in a mixture of acetonitrile, ethyl acetate, and water with RuCl₃ (0.02 eq) and NaIO₄ (4 eq).
- Work-up : Neutralization with Na₂CO₃ and extraction yields the purified product.
Key Conditions :
Hydrolysis of 3-Oxo-2H-Pyrazine-2-Carboxylate Esters
Acidic or Basic Hydrolysis
Ethyl 3-oxo-2H-pyrazine-2-carboxylate (synthesized via methods in WO2018041853A1) undergoes hydrolysis:
- Esterification : Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is cyclized using Lewis acids (e.g., ZnCl₂).
- Hydrolysis : The ester group is cleaved with HCl or NaOH to yield the carboxylic acid.
Key Conditions :
Oxidative Ring-Closure of Amino-Ketone Precursors
o-Phenylenediamine and Pyruvic Aldehyde Condensation
Inspired by CN1155581C, pyruvic aldehyde condenses with o-phenylenediamine to form a quinoxaline intermediate, which is oxidized:
- Cyclization : Pyruvic aldehyde and o-phenylenediamine form 3-methylquinoxaline.
- Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid and the adjacent position to a ketone.
Key Conditions :
- Oxidizing agents: KMnO₄ in H₂SO₄.
- Temperature: 60–105°C.
- Yield: ~75% (for 5-methylpyrazine-2-carboxylic acid).
Sonochemical Synthesis Using Coupling Reagents
Ultrasound-Mediated Amide Coupling
Adapted from ultrasound methods in IJRAO, pyrazine-2-carboxylic acid reacts with amino acid esters under sonication:
- Activation : Pyrazine-2-carboxylic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Coupling : The activated intermediate reacts with hydroxyamino esters under ultrasound (40 kHz, 30°C).
- Oxidation : The hydroxylamine group is oxidized to a ketone using H₂O₂.
Key Conditions :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 3-oxo-2H-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with amines, can produce pyrazine-2-carboxamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and various amines are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Pyrazine-2-carboxamides and other substituted derivatives.
Scientific Research Applications
3-oxo-2H-pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
3-Hydroxypyrazine-2-carboxamide
3-Aminopyrazine-2-carboxylic Acid
- Molecular Formula : C₅H₅N₃O₂
- Molecular Weight : 139.11 g/mol
- CAS : 5424-01-1
- Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions. However, it lacks the ketone functionality critical for coordination with metal catalysts like vanadium in oxidation reactions .
6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid
- Molecular Formula : C₅H₄N₂O₃
- Molecular Weight : 140.10 g/mol
- CAS : 13924-99-7
- Key Differences : The oxo group at position 6 alters the electronic distribution, reducing its co-catalytic efficiency compared to 3-oxo derivatives in alkane oxidation systems .
Pyridazine and Pyridine Derivatives
1-Benzyl-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic Acid
3-Oxo-3H-pyrrolizine-2-carboxylic Acid
- Molecular Formula: C₈H₅NO₃
- Molecular Weight : 163.13 g/mol
- CAS : 75413-09-1
- Key Differences : The pyrrolizine ring introduces fused bicyclic geometry, enhancing thermal stability but complicating synthesis. It is a precursor for esters and amides rather than catalytic systems .
Catalytic Performance in Oxidation Reactions
The catalytic activity of 3-oxo-2H-pyrazine-2-carboxylic acid (PCA) in alkane oxidation is superior to structurally related co-catalysts:
Mechanistic Insights : PCA's oxo group facilitates proton transfer in vanadium complexes via a "robot’s arm mechanism," accelerating hydroxyl radical generation. This is less efficient in analogs lacking the oxo group .
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